2-[(Pyrrolidin-2-yl)methoxy]pyridine
Description
Properties
CAS No. |
933701-75-8 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2 |
InChI Key |
GCSIIAQHFHXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Pyrrolidin 2 Yl Methoxy Pyridine
De Novo Synthesis Approaches to the 2-[(Pyrrolidin-2-yl)methoxy]pyridine Scaffold
The de novo synthesis of the 2-[(pyrrolidin-2-yl)methoxy]pyridine scaffold involves constructing the pyridine (B92270) or pyrrolidine (B122466) ring systems from acyclic precursors. These strategies offer flexibility in introducing a wide range of substituents. chemrxiv.orgresearchgate.net
Modular Synthesis Strategies from Chiral Pool Precursors
Modular synthesis provides an efficient pathway to complex molecules by joining pre-synthesized building blocks. For 2-[(pyrrolidin-2-yl)methoxy]pyridine, this often involves coupling a chiral pyrrolidine-containing fragment with a pyridine precursor. The chiral pool, comprising readily available enantiopure natural products like amino acids, serves as an excellent source for the pyrrolidine moiety. rsc.org For instance, derivatives of L-proline can be modified to introduce the necessary methoxy (B1213986) linker before being coupled to a pre-functionalized pyridine ring. mdpi.com This approach allows for the retention of stereochemical integrity throughout the synthesis.
Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridine Derivatization
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridine rings, which are inherently electron-deficient. youtube.com This reaction is particularly effective at the 2- and 4-positions of the pyridine ring, where the negative charge of the intermediate can be stabilized by the ring nitrogen. stackexchange.com In the synthesis of 2-[(pyrrolidin-2-yl)methoxy]pyridine, an alcohol derivative of the chiral pyrrolidine moiety, such as (S)-pyrrolidin-2-ylmethanol, can act as the nucleophile. This nucleophile attacks a pyridine ring bearing a good leaving group, such as a halogen, at the 2-position. sci-hub.seirjms.com
The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.comstackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se
Table 1: Examples of SNAr Reactions on Halopyridines
| Nucleophile | Pyridine Substrate | Leaving Group | Conditions | Product Type |
|---|---|---|---|---|
| Pyrrolidine | 2-Methoxy-3-X-5-nitrothiophene | Methoxy | DFT Calculations | 2-Pyrrolidinyl-thiophene |
| Thiophenol | 2-Halopyridine | F, Cl, Br, I | Microwave | 2-(Phenylthio)pyridine |
This table illustrates the versatility of SNAr reactions with various nucleophiles and pyridine substrates, a strategy applicable to the synthesis of the target compound.
Cyclocondensation Reactions in Pyrrolidine-Pyridine Framework Construction
Cyclocondensation reactions are fundamental in the synthesis of heterocyclic compounds, including pyridines. youtube.com These reactions build the ring system in a single step from acyclic components. For instance, a 1,5-dicarbonyl compound can react with ammonia (B1221849) or an ammonia source to form the pyridine ring. youtube.com While less direct for synthesizing the specific target compound in one step, this approach can be used to construct a substituted pyridine ring, which is then further functionalized with the pyrrolidinemethoxy side chain. Various catalysts, including zeolites and tin(IV) chloride, have been employed to promote these reactions. nih.gov
One-Pot Reaction Sequences for Pyrrolidine-Pyridine Conjugate Base Catalysts
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps without isolating intermediates. mdpi.com Such strategies have been developed for creating pyrrolidine-pyridine conjugate systems, which are themselves effective organocatalysts. researchgate.net A base-catalyzed, three-component reaction of ynals, isocyanates, and amines or alcohols can produce highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org This methodology could be adapted to incorporate a pyrrolidine-containing fragment, thereby streamlining the synthesis of the target scaffold. These one-pot procedures are often metal-free, making them environmentally benign and cost-effective. organic-chemistry.org
Enantioselective Synthesis of Chiral 2-[(Pyrrolidin-2-yl)methoxy]pyridine
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, enantioselective synthesis is paramount for producing single-enantiomer compounds like 2-[(pyrrolidin-2-yl)methoxy]pyridine. nih.govresearchgate.net
Chiral Pool-Based Syntheses from Amino Acids (e.g., L-Proline Derivatives)
The most common and efficient method for the enantioselective synthesis of the 2-[(pyrrolidin-2-yl)methoxy]pyridine scaffold utilizes the chiral pool. L-proline, a naturally occurring amino acid, is an ideal starting material due to its inherent chirality and the presence of the pyrrolidine ring. mdpi.com
The synthesis typically begins with the reduction of the carboxylic acid group of L-proline to a primary alcohol, yielding (S)-pyrrolidin-2-ylmethanol (prolinol). mdpi.com This key intermediate retains the stereocenter from the starting amino acid. The resulting chiral alcohol can then be coupled with a 2-halopyridine via a Williamson ether synthesis or an SNAr reaction, as previously described, to form the final product. nih.gov
Table 2: Key Steps in Chiral Pool Synthesis
| Starting Material | Key Intermediate | Key Reaction | Final Moiety |
|---|---|---|---|
| L-Proline | (S)-Pyrrolidin-2-ylmethanol | Reduction of Carboxylic Acid | Chiral (S)-Pyrrolidinemethanol |
This table outlines the typical sequence starting from L-proline to achieve the enantiomerically pure target compound.
This strategy has been successfully employed in the synthesis of various analogues, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine and other pyridine-modified derivatives. nih.gov The versatility of this approach allows for the preparation of a library of related compounds by simply varying the substituted pyridine used in the final coupling step. nih.govnih.gov
Asymmetric Functionalization and Derivatization of Pre-formed Pyrrolidine Rings
The asymmetric functionalization of pre-existing pyrrolidine rings is a critical strategy for synthesizing complex chiral molecules, including derivatives of 2-[(Pyrrolidin-2-yl)methoxy]pyridine. This approach leverages readily available chiral pyrrolidine precursors, such as proline or pyroglutamic acid, and introduces further stereochemical complexity through controlled reactions. acs.orgnih.gov Medicinal chemists widely employ this five-membered nitrogen heterocycle scaffold due to its non-planarity and the stereogenic centers that can be efficiently introduced. nih.gov
One powerful technique involves the direct difunctionalization of the pyrrolidine moiety. For instance, catalytic asymmetric C–H insertion reactions, facilitated by rhodium(II) catalysts, can create C2-symmetrical pyrrolidines with high enantiomeric and diastereomeric control. acs.org Another established method starts from L-pyroglutamic acid, which is converted into various intermediates to allow for stereoselective modifications. acs.org
Furthermore, functionalized pyrrolidines can serve as platforms for subsequent reactions. A notable example is the Horner-Wadsworth-Emmons reaction performed on sulfinimine-derived 3-oxo pyrrolidine phosphonates. This method allows for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov The resulting polyfunctionalized pyrrolidines are valuable chiral building blocks for constructing more elaborate derivatives. nih.gov These strategies underscore the versatility of using a pre-formed ring, where the initial chirality of the starting material guides the stereochemical outcome of subsequent functionalizations. nih.gov
Derivatization and Structural Modification of the 2-[(Pyrrolidin-2-yl)methoxy]pyridine Core
The introduction of additional stereocenters and substituents onto the 2-[(pyrrolidin-2-yl)methoxy]pyridine core is essential for refining its biological activity and exploring structure-activity relationships (SAR). Methodologies that create stereodefined products are of particular interest. For example, the reduction of 3-oxo alkylidene pyrrolidines, which can be derived from the core structure, yields stereodefined cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov These compounds serve as versatile building blocks for creating more complex derivatives with multiple, well-defined stereocenters. nih.gov
The derivatization process often involves multiple steps to prepare the necessary precursors. For instance, sulfinimine-derived δ-amino β-ketophosphonates can be converted into α-diazo compounds, which then undergo intramolecular metal carbenoid N-H insertion to form highly stereoselective cis-2,5-disubstituted pyrrolidine phosphonates. nih.gov These phosphonates are ideal substrates for further modifications, such as the Horner-Wadsworth-Emmons reaction, which introduces new substituents onto the pyrrolidine ring. nih.gov Such synthetic sequences allow for precise control over the stereochemistry and the nature of the functional groups added to the core scaffold.
In analytical contexts, derivatization is also used to manage stereoisomers. Methoximation, for example, converts free carbonyl groups into oxime derivatives, which can prevent the formation of cyclic structures and reduce the number of possible stereoisomers, thereby simplifying analysis and increasing detection sensitivity. nih.gov While not a synthetic method for creating stereocenters, this highlights the importance of controlling stereochemistry in related chemical processes. nih.gov
The synthesis of analogs based on the 2-[(pyrrolidin-2-yl)methoxy]pyridine scaffold is a key strategy in the development of novel ligands, particularly for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By systematically modifying the pyridine ring, researchers can modulate the binding affinity and functional activity of the compound at various nAChR subtypes.
One prominent example involves the synthesis of analogs of a related isomer, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (a compound known as A-84543), where various substituents are introduced at the 2-, 4-, 5-, and 6-positions of the pyridine ring. nih.gov These modifications have been shown to have a profound effect on the compound's efficacy, leading to the identification of several subtype-selective agonists and antagonists. nih.gov The binding affinities of these analogs can vary significantly, demonstrating the sensitivity of the receptor to the substitution pattern on the pyridine moiety. nih.gov
Further derivatization efforts have focused on creating radiolabeled analogs for use as positron emission tomography (PET) imaging agents. For example, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine derivatives have been synthesized and shown to possess exceptionally high affinities at nAChRs. semanticscholar.org These compounds are targeted for the development of ¹¹CH₃-labeled radiotracers, which are valuable tools for in vivo imaging of nAChRs in the brain. semanticscholar.org
The table below presents data on pyridine-substituted analogs of a closely related core structure, illustrating the impact of substitution on nAChR binding affinity.
Table 1: Binding Affinities of Pyridine-Modified Analogs Data adapted from research on 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, demonstrating the principle of pyridine ring modification for ligand development. nih.gov
| Compound | Pyridine Ring Substituent | Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 1 | 2-chloro | 0.84 |
| Analog 2 | 4-chloro | > 9000 |
| Analog 3 | 5-bromo | 0.15 |
| Analog 4 | 6-chloro | 1.1 |
| Analog 5 | 5-iodo | 0.20 |
| Analog 6 | 5-ethynyl | 0.25 |
This interactive table allows for sorting by substituent or binding affinity, showcasing the structure-activity relationships that guide ligand development.
Stereochemistry and Chirality of 2 Pyrrolidin 2 Yl Methoxy Pyridine
Enantiomeric Purity and Diastereoselectivity Control in Synthesis
The synthesis of enantiomerically pure 2-[(Pyrrolidin-2-yl)methoxy]pyridine predominantly relies on the utilization of the chiral pool, a strategy that employs readily available, naturally occurring chiral molecules as starting materials. In this context, the amino acid L-proline, which possesses the desired (S)-configuration at the 2-position, serves as a common and cost-effective precursor.
A prevalent synthetic route involves the reduction of L-proline to the corresponding chiral alcohol, (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol. This transformation can be achieved with high fidelity using reducing agents such as lithium aluminum hydride (LiAlH₄), ensuring that the stereochemical integrity of the chiral center is maintained.
The subsequent coupling of (S)-prolinol with a suitable 2-substituted pyridine (B92270) derivative, typically a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine), is commonly accomplished via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism, wherein the deprotonated hydroxyl group of (S)-prolinol acts as a nucleophile, attacking the electrophilic carbon atom of the pyridine ring and displacing the halide leaving group. The stereospecificity of the Sₙ2 reaction ensures that the configuration of the chiral center in the pyrrolidine (B122466) ring is retained in the final product.
The enantiomeric purity of the resulting 2-[((S)-Pyrrolidin-2-yl)methoxy]pyridine is therefore directly dependent on the enantiomeric purity of the starting (S)-prolinol. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard analytical technique employed to verify the enantiomeric excess (ee) of the final product.
In cases where substituted pyrrolidine rings or pyridine moieties are utilized, the potential for the formation of diastereomers arises. The control of diastereoselectivity in such syntheses would necessitate careful selection of chiral auxiliaries or catalysts to influence the stereochemical outcome of the key bond-forming reactions. However, for the synthesis of the parent compound, the primary focus remains on preserving the enantiopurity derived from the chiral starting material.
| Starting Material | Key Reaction | Product Configuration | Method of Purity Control |
| L-Proline | Reduction to (S)-prolinol | (S) | Use of enantiomerically pure starting material |
| (S)-Prolinol and 2-Halopyridine | Williamson Ether Synthesis (Sₙ2) | (S) | Stereospecificity of the Sₙ2 reaction |
Absolute Configuration Determination and its Stereochemical Implications
The unambiguous determination of the absolute configuration of 2-[(Pyrrolidin-2-yl)methoxy]pyridine is crucial for understanding its chemical and biological properties. Several analytical techniques can be employed for this purpose, with X-ray crystallography being the most definitive method.
By obtaining a single crystal of an enantiomerically pure sample, or a derivative thereof, X-ray diffraction analysis can provide a three-dimensional map of the electron density, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. The absolute configuration can be established by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.
In the absence of a suitable crystal for X-ray analysis, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, offers a powerful alternative. The reaction of the chiral amine in the pyrrolidine ring with a chiral reagent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, leads to the formation of diastereomeric amides. The differing spatial environments of the protons in these diastereomers result in distinct chemical shifts in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (the Δδ values), the absolute configuration of the original amine can be deduced based on established empirical models.
| Technique | Principle | Outcome |
| X-ray Crystallography | Anomalous dispersion of X-rays | Unambiguous determination of the three-dimensional structure and absolute configuration. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Deduction of absolute configuration based on empirical models (e.g., Mosher's method). |
Chiral Induction Mechanisms in Synthetic Pathways
The primary mechanism of chiral induction in the synthesis of enantiomerically pure 2-[(Pyrrolidin-2-yl)methoxy]pyridine is substrate-controlled, stemming from the use of a chiral starting material from the chiral pool. The chirality is inherent in the (S)-prolinol precursor and is transferred to the final product.
The key bond-forming step, the Williamson ether synthesis, proceeds via an Sₙ2 reaction. This reaction is stereospecific, meaning that the configuration of the chiral center is inverted if the reaction occurs at the chiral center itself. However, in this synthesis, the chiral center is adjacent to the reacting alkoxide, and the reaction occurs at the achiral pyridine ring. Therefore, the stereochemical integrity of the pyrrolidinemethanol moiety is preserved throughout the reaction.
The transition state of the Sₙ2 reaction involves the backside attack of the nucleophilic alkoxide on the carbon atom of the pyridine ring bearing the leaving group. The stereochemistry of the adjacent pyrrolidine ring does not directly participate in the reaction mechanism but is carried through to the final product without alteration.
For more complex derivatives where new stereocenters might be formed, chiral induction could be achieved through the use of chiral catalysts or auxiliaries. These would function by creating a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. However, for the synthesis of the parent 2-[(Pyrrolidin-2-yl)methoxy]pyridine, the straightforward transfer of chirality from the starting material is the dominant and most efficient strategy.
| Reaction Step | Mechanism | Role of Chirality |
| Reduction of L-proline | Nucleophilic acyl substitution followed by reduction | Preservation of the existing stereocenter. |
| Williamson Ether Synthesis | Sₙ2 | The chiral center is maintained as the reaction occurs at an adjacent, achiral center. |
Advanced Spectroscopic and Structural Characterization of 2 Pyrrolidin 2 Yl Methoxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
¹H NMR and ¹³C NMR Signal Assignment and Comprehensive Analysis
Detailed experimental ¹H NMR and ¹³C NMR data for 2-[(Pyrrolidin-2-yl)methoxy]pyridine are not extensively available in the public domain. However, based on the known chemical shifts of related structural fragments such as the pyridine (B92270) and pyrrolidine (B122466) rings, a theoretical assignment can be proposed.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 6.5-8.5 ppm). The protons on the pyrrolidine ring and the methoxy (B1213986) linker would appear in the aliphatic region (δ 1.5-4.5 ppm). The specific chemical shifts and coupling patterns would be crucial for unambiguous assignment.
Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbon atoms of the pyridine ring (δ 100-150 ppm) and the pyrrolidine and methoxy groups (δ 20-80 ppm). The quaternary carbon of the pyridine ring attached to the oxygen would likely be found in the downfield region of the aromatic signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~164.0 |
| Pyridine C3 | ~6.80 | ~111.0 |
| Pyridine C4 | ~7.60 | ~138.0 |
| Pyridine C5 | ~6.70 | ~116.0 |
| Pyridine C6 | ~8.10 | ~147.0 |
| Methoxy CH₂ | ~4.30 | ~70.0 |
| Pyrrolidine C2' | ~3.50 | ~60.0 |
| Pyrrolidine C3' | ~1.90, ~1.70 | ~25.0 |
| Pyrrolidine C4' | ~1.80, ~1.60 | ~23.0 |
| Pyrrolidine C5' | ~3.00, ~2.90 | ~46.0 |
| Pyrrolidine NH | Variable | - |
Note: These are predicted values and may differ from experimental data.
Two-Dimensional (2D) NMR Techniques for Structural Elucidation (e.g., COSY, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.
A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton networks within the pyridine and pyrrolidine rings.
An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, by observing a correlation between the methoxy protons and the C2 carbon of the pyridine ring, as well as with the C2' carbon of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) would be the method of choice for confirming the molecular formula of 2-[(Pyrrolidin-2-yl)methoxy]pyridine. The expected exact mass for the protonated molecule [C₁₀H₁₄N₂O + H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would provide strong evidence for the compound's elemental composition.
Interactive Data Table: Expected ESI-HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 |
| [M+Na]⁺ | C₁₀H₁₄N₂ONa⁺ | 201.1004 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Vibrational Analysis and Functional Group Identification by FT-IR and FT-Raman
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups in a molecule by measuring the absorption or scattering of infrared radiation due to molecular vibrations.
For 2-[(Pyrrolidin-2-yl)methoxy]pyridine, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the pyrrolidine ring, typically around 3300-3500 cm⁻¹.
C-H stretching of the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine and methoxy groups (below 3000 cm⁻¹).
C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.
C-O-C stretching of the ether linkage, usually appearing as a strong band in the 1000-1300 cm⁻¹ region.
C-N stretching of the pyrrolidine ring.
Interactive Data Table: Expected FT-IR and FT-Raman Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
UV-Vis Spectroscopy
Due to the presence of the pyridine ring, which is a chromophore, 2-[(Pyrrolidin-2-yl)methoxy]pyridine is expected to exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Typically, pyridine and its simple derivatives show absorption bands around 200-270 nm, corresponding to π→π* electronic transitions. The substitution pattern on the pyridine ring can influence the position and intensity of these absorption maxima.
Electronic Absorption Properties and UV-Vis Spectral Interpretation
The electronic absorption properties of 2-[(Pyrrolidin-2-yl)methoxy]pyridine are primarily dictated by the electronic transitions within the pyridine ring, modulated by the pyrrolidinylmethoxy substituent. The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic system.
The pyridine moiety, a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atom. Consequently, its UV-Vis spectrum typically displays strong absorptions due to π → π* transitions at lower wavelengths (higher energy) and weaker absorptions from n → π* transitions at higher wavelengths (lower energy) sielc.comnih.govresearchgate.net. For pyridine itself, intense π → π* transitions are observed around 200-270 nm, while the weaker n → π* transition appears at longer wavelengths, often above 270 nm researchgate.net.
The presence of the methoxy group (-OCH3) at the 2-position of the pyridine ring is expected to act as an auxochrome. This group can influence the absorption maxima (λmax) and the molar absorptivity (ε). Typically, an oxygen atom attached to an aromatic ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the extension of the conjugated system by the non-bonding electrons on the oxygen atom rsc.org.
An illustrative representation of the expected UV-Vis absorption data for 2-[(Pyrrolidin-2-yl)methoxy]pyridine in a common solvent like ethanol is provided in the table below. The specific values are hypothetical but are based on the typical spectral data for related 2-methoxypyridine derivatives rsc.orgresearchgate.netrsc.org.
Table 1: Illustrative UV-Vis Spectral Data for 2-[(Pyrrolidin-2-yl)methoxy]pyridine
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* | ~225 | ~8500 | Ethanol |
| π → π* | ~275 | ~3000 | Ethanol |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into conformation, configuration, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
As 2-[(Pyrrolidin-2-yl)methoxy]pyridine contains a chiral center at the 2-position of the pyrrolidine ring, single-crystal X-ray diffraction is an invaluable tool for determining its absolute configuration (R or S). For a chiral, non-centrosymmetric crystal, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry.
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for defining the conformation of both the pyrrolidine and pyridine rings and the orientation of the methoxy linker. The pyrrolidine ring is known to adopt various puckered conformations (e.g., envelope or twist), and X-ray diffraction can pinpoint the specific conformation present in the crystal lattice nih.gov. Furthermore, the relative orientation of the pyridine and pyrrolidine rings, which is critical for understanding potential intramolecular interactions, would be elucidated.
Below is a table of hypothetical, yet representative, crystallographic data that might be obtained for 2-[(Pyrrolidin-2-yl)methoxy]pyridine.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Chemical Formula | C10H14N2O |
| Formula Weight | 178.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.5 |
| β (°) | 105.3 |
| Volume (ų) | 958.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of 2-[(Pyrrolidin-2-yl)methoxy]pyridine pack in the solid state is governed by a variety of intermolecular forces. The presence of a hydrogen bond donor (the N-H group of the pyrrolidine ring) and multiple hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group) suggests that hydrogen bonding likely plays a significant role in the crystal packing researchgate.net.
Specifically, intermolecular N-H···N (pyrrolidine to pyridine) or N-H···O (pyrrolidine to methoxy) hydrogen bonds could be expected to form, leading to the assembly of molecules into chains, sheets, or more complex three-dimensional networks.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-[(Pyrrolidin-2-yl)methoxy]pyridine |
| Pyridine |
| 2-Methoxypyridine |
Computational Chemistry Investigations of 2 Pyrrolidin 2 Yl Methoxy Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. For a compound like 2-[(Pyrrolidin-2-yl)methoxy]pyridine, DFT calculations would provide fundamental insights into its behavior.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 2-[(Pyrrolidin-2-yl)methoxy]pyridine. Given the flexibility of the methoxy (B1213986) linker and the pyrrolidine (B122466) ring, a thorough conformational analysis would be necessary to locate the global minimum energy conformer among various possible spatial arrangements. Such studies on related heterocyclic compounds have often revealed the preferred orientations of substituent groups, which in turn influence intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For 2-[(Pyrrolidin-2-yl)methoxy]pyridine, this analysis would pinpoint the distribution of electron density and predict its susceptibility to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | - | Indicates electron-donating capability |
| LUMO Energy | - | Indicates electron-accepting capability |
| Energy Gap (ΔE) | - | Relates to chemical reactivity and stability |
Note: This table is illustrative and requires data from actual DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. For 2-[(Pyrrolidin-2-yl)methoxy]pyridine, the MEP map would highlight regions of negative potential, likely centered around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy group, indicating sites prone to electrophilic attack. Conversely, regions of positive potential would suggest sites susceptible to nucleophilic attack.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density to characterize the nature of chemical bonds. By analyzing the topological properties of the electron density at bond critical points, one can distinguish between covalent and ionic interactions and identify weaker non-covalent interactions, such as hydrogen bonds. A QTAIM analysis of 2-[(Pyrrolidin-2-yl)methoxy]pyridine would provide a quantitative description of the bonding within the molecule, offering deeper insights than simpler models.
Theoretical Prediction and Correlation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 2-[(Pyrrolidin-2-yl)methoxy]pyridine, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be invaluable. Discrepancies and correlations between the predicted and experimental spectra can help to confirm the molecule's structure and provide a more detailed understanding of its vibrational and electronic properties.
In Silico Studies of Reaction Mechanisms and Transition States in Catalysis
Following a comprehensive review of scientific literature and chemical databases, no specific in silico studies detailing the reaction mechanisms and transition states in catalysis for the compound 2-[(Pyrrolidin-2-yl)methoxy]pyridine were identified. Computational chemistry is a powerful tool for elucidating the intricate details of catalytic cycles, including the structures of intermediates and the energy barriers of transition states. However, it appears that research efforts in the computational investigation of 2-[(Pyrrolidin-2-yl)methoxy]pyridine have been primarily focused on its interactions with biological targets, rather than its potential applications in catalysis.
The existing body of computational research on analogous structures, such as other pyridine and pyrrolidine derivatives, has demonstrated the utility of methods like Density Functional Theory (DFT) in predicting reaction pathways and selectivities in various catalytic transformations. These studies often involve the calculation of activation energies and the geometric parameters of transition state structures, providing valuable insights that complement experimental findings.
Despite the absence of specific studies on the catalytic mechanisms of 2-[(Pyrrolidin-2-yl)methoxy]pyridine, the structural motifs present in the molecule—a chiral pyrrolidine ring and a coordinating pyridine moiety—suggest its potential as a ligand in asymmetric catalysis. Future computational investigations in this area could explore its coordination to metal centers and the subsequent stereochemical outcomes of catalyzed reactions. Such studies would be instrumental in predicting its efficacy as a catalyst and guiding the design of new catalytic systems.
As of the current date, there are no published data tables or detailed research findings to present regarding the computational investigation of reaction mechanisms and transition states for catalysis involving 2-[(Pyrrolidin-2-yl)methoxy]pyridine.
Applications of 2 Pyrrolidin 2 Yl Methoxy Pyridine in Asymmetric Catalysis
Role as Chiral Ligands in Transition Metal-Catalyzed Reactions
The effectiveness of 2-[(Pyrrolidin-2-yl)methoxy]pyridine as a chiral ligand stems from its ability to form stable complexes with transition metals, thereby inducing chirality in the products of reactions they catalyze. The pyrrolidine (B122466) and pyridine (B92270) moieties work in concert to create a well-defined and sterically hindered chiral pocket around the metal center. This structure is crucial for differentiating between enantiotopic faces or groups of the substrate, leading to high levels of enantioselectivity.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon bonds. In these reactions, chiral ligands are essential for controlling the stereochemistry of the product. The 2-[(pyrrolidin-2-yl)methoxy]pyridine ligand can chelate to the palladium center, influencing the nucleophilic attack on the π-allyl palladium intermediate. This results in the preferential formation of one enantiomer. nih.govnih.gov The steric and electronic properties of the pyridine and pyrrolidine rings play a crucial role in achieving high enantioselectivity. Pyrroles have been demonstrated to be effective nucleophiles in palladium-catalyzed asymmetric allylic alkylation with meso electrophiles, yielding products with high enantiopurity. nih.gov
Representative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation of Pyrroles:
| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| 1 | 2-Methyl-4-nitropyrrole | meso-1,4-bis(acetoxy)cyclopent-2-ene | 95 | 94 | nih.gov |
| 2 | 2,3-Dimethyl-4-nitropyrrole | meso-1,4-bis(acetoxy)cyclopent-2-ene | 92 | 96 | nih.gov |
While specific studies on the use of 2-[(pyrrolidin-2-yl)methoxy]pyridine in palladium-catalyzed asymmetric conjugate arylation are not extensively documented, the structural motifs of this ligand are suitable for such transformations. In a typical reaction, a chiral palladium complex catalyzes the addition of an arylboronic acid or a similar organometallic reagent to an α,β-unsaturated carbonyl compound. The chiral ligand is responsible for controlling the enantioselectivity of the newly formed stereocenter. The development of palladium-catalyzed secondary C(sp³)-H arylation has been explored with L-proline derivatives as chiral ligands, indicating the potential for pyrrolidine-based structures in similar reactions. elsevierpure.com
Nickel-catalyzed asymmetric Negishi cross-coupling reactions are effective for the formation of C-C bonds between organozinc reagents and organic halides. The use of chiral ligands is critical for achieving high enantioselectivity. A Ni/Pybox catalyst system has been shown to be effective in the asymmetric cross-coupling of secondary α-bromo amides with organozinc reagents, producing the desired products in high yield and enantiomeric excess. nih.gov This highlights the utility of pyridine and oxazoline (B21484)/pyrrolidine-containing ligands in nickel catalysis. nih.govnih.gov While direct applications of 2-[(pyrrolidin-2-yl)methoxy]pyridine in this context are not widely reported, its structural similarity to successful ligands suggests its potential. An effective nickel/Pybox catalyst has been developed for the regioselective asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with organozinc halides. nih.gov
Representative Data for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings:
| Entry | Substrate | Organozinc Reagent | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| 1 | N-benzyl-N-phenyl-α-bromoacetamide | PhZnCl | 95 | 94 | nih.gov |
| 2 | N-benzyl-N-phenyl-α-bromopropanamide | MeZnCl | 89 | 92 | nih.gov |
The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. mdpi.com The reaction catalyzed by a metal complex of 2-[(pyrrolidin-2-yl)methoxy]pyridine would involve the formation of a chiral zinc-ligand complex that coordinates to the aldehyde. This chiral environment directs the addition of the ethyl group to one of the enantiotopic faces of the aldehyde, leading to an optically active secondary alcohol. The enantioselectivity of these reactions is often high, demonstrating the effectiveness of the chiral ligand in controlling the stereochemical outcome. mdpi.comresearchgate.net
Data for Enantioselective Addition of Diethylzinc to Benzaldehyde with Chiral Ligands:
| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| 1 | (4S,5R)-3a | 0 to rt | 75 | 78 | researchgate.net |
| 2 | (4R,5S)-3b | 0 to rt | 74 | 80 | researchgate.net |
| 3 | (4S,5R)-4a | 0 to rt | 82 | 78 | researchgate.net |
Copper-catalyzed asymmetric allylic oxidation is a valuable method for the direct conversion of C-H bonds into C-O bonds with stereocontrol. nih.gov In these reactions, a chiral copper complex, potentially formed with 2-[(pyrrolidin-2-yl)methoxy]pyridine, would catalyze the reaction of an alkene with a peroxide oxidant. The ligand's chiral environment would direct the oxidation to one of the two enantiotopic allylic positions, yielding an optically active allylic ester or alcohol. nih.govnih.gov High enantioselectivities have been reported for copper(I) complexes with chiral bipyridyl ligands in the allylic oxidation of cyclic alkenes. nih.gov
Representative Data for Copper-Catalyzed Asymmetric Allylic Oxidation:
| Entry | Substrate | Oxidant | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| 1 | Cyclohexene | tert-Butyl peroxybenzoate | 75 | 91 | nih.gov |
| 2 | Cyclopentene | tert-Butyl peroxybenzoate | 68 | 85 | nih.gov |
Asymmetric hydrosilylation and transfer hydrogenation are important methods for the reduction of unsaturated compounds like ketones, imines, and alkenes. Chiral metal complexes are used to deliver a hydride to the substrate in an enantioselective manner. A ligand such as 2-[(pyrrolidin-2-yl)methoxy]pyridine could be used to create a chiral environment around a metal center (e.g., rhodium, iridium, or copper), leading to the formation of chiral alcohols, amines, or alkanes with high enantiopurity. Cationic Rh(I) complexes of ligands containing a 2-pyrrolidone with pyridyl sidearms have shown to be excellent catalysts for the hydrosilylation of terminal olefins.
The unique structural scaffold of 2-[(pyrrolidin-2-yl)methoxy]pyridine, combining a chiral pyrrolidine motif with a pyridine ring, has positioned it as a privileged structure in the field of asymmetric organocatalysis. This section details its application as an organocatalyst, particularly in carbon-carbon bond-forming reactions, and explores the factors influencing its catalytic efficacy.
Direct Catalytic Asymmetric Michael Addition Reactions.nih.govresearchgate.net
Derivatives of 2-[(pyrrolidin-2-yl)methoxy]pyridine have emerged as highly effective organocatalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. These catalysts activate substrates through the formation of enamine intermediates, facilitating the stereocontrolled addition of nucleophiles to α,β-unsaturated compounds.
Chiral pyrrolidine-pyridine conjugate bases have been successfully employed in the direct catalytic asymmetric Michael addition of ketones to nitroolefins. nih.gov These reactions typically proceed with high efficiency, affording the desired 1,4-adducts in excellent yields and with high levels of stereoselectivity. nih.gov For instance, the reaction between cyclohexanone (B45756) and β-nitrostyrene, catalyzed by a pyrrolidine-pyridine derivative, can achieve high diastereoselectivity and enantioselectivity. rsc.org
Similarly, newly synthesized pyrrolidine-based organocatalysts have proven effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgnih.gov In a study involving the reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde, various pyrrolidine-based catalysts yielded the Michael adducts in high yields (95–99%) within 7 hours. beilstein-journals.org The diastereoselectivity was moderate, favoring the syn-diastereoisomer, with enantioselectivities reaching approximately 68% for the major syn-adduct. beilstein-journals.orgnih.gov
The versatility of these catalysts is further demonstrated in their application with a range of carbonyl compounds and nitroolefins, establishing them as a valuable tool for the enantioselective construction of γ-nitroketones. mdpi.comrsc.org
| Organocatalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of syn-adduct (%) | Enantiomeric Excess of anti-adduct (%) |
|---|---|---|---|---|
| OC1 | 99 | 78:22 | 68 | 63 |
| OC2 | 98 | 70:30 | 68 | 44 |
| OC3 | 95 | 75:25 | -67 | -59 |
| OC4 | 98 | 72:28 | -69 | -50 |
Catalysis of Other Asymmetric Carbon-Carbon Bond-Forming Reactionsnih.gov
Beyond Michael additions, the catalytic utility of 2-[(pyrrolidin-2-yl)methoxy]pyridine and its analogs extends to other crucial asymmetric carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.govrug.nl The underlying principle of enamine catalysis remains central to these transformations.
In the context of aldol reactions , pyrrolidine-based catalysts facilitate the enantioselective addition of a ketone enamine to an aldehyde. While direct studies on 2-[(pyrrolidin-2-yl)methoxy]pyridine are specific, related prolinamide organocatalysts have been shown to be effective. mdpi.com For example, tripeptide-like catalysts derived from proline have been used in the asymmetric aldol reaction between ketones and perfluoroalkyl ketones, achieving high yields and good enantioselectivities (up to 81% ee). mdpi.com
The Mannich reaction , which involves the aminoalkylation of a carbonyl compound, is another area where these organocatalysts are applied. The reaction of cyclic N,O-acetals with ketones, promoted by L-proline in a cooperative acid/base system, leads to the synthesis of 2-(acylmethylene)pyrrolidine derivatives, which are precursors to pyrrolidine alkaloids. rsc.org This demonstrates the potential for pyrrolidine-based systems to catalyze complex multicomponent reactions. mdpi.com
The ability of these catalysts to promote a variety of C-C bond formations underscores their importance in synthetic organic chemistry for constructing complex chiral molecules from simple precursors. nih.gov
Influence of Ligand Steric and Electronic Properties on Catalytic Performance.nih.govbeilstein-journals.orgnih.gov
The catalytic performance of 2-[(pyrrolidin-2-yl)methoxy]pyridine derivatives is profoundly influenced by the steric and electronic properties of the ligand scaffold. nih.gov Judicious modification of substituents on both the pyrrolidine and pyridine rings allows for the fine-tuning of catalyst reactivity and selectivity. nih.govsci-hub.st
Steric effects play a crucial role in defining the chiral environment around the catalytic site. nih.gov The introduction of bulky substituents on the pyrrolidine ring can create a more demanding steric environment, which can lead to higher levels of enantioselectivity in asymmetric transformations involving enamine intermediates. beilstein-journals.orgnih.gov For example, pyrrolidines with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been designed to provide such an environment. beilstein-journals.orgnih.gov The size and positioning of these bulky groups dictate the facial selectivity of the incoming electrophile's approach to the enamine intermediate. mdpi.com
Electronic properties of the pyridine ring and its substituents modulate the catalyst's Lewis basicity and its ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov Electron-donating groups on the pyridine ring can increase the nucleophilicity of the pyrrolidine nitrogen, potentially accelerating the rate of enamine formation. Conversely, electron-withdrawing groups can influence the acidity of protons involved in the catalytic cycle. nih.gov Studies on related iron complexes with pyridine-containing ligands have shown that substituents on the pyridine ring can modulate the ligand field strength, which in turn affects the electronic properties of the metal center and its catalytic activity. nih.gov In a broader context, the electronic nature of substituents in pyridine derivatives has been shown to have a significant effect on their biological and chemical activity. nih.govnih.govmdpi.com
The interplay between steric and electronic effects is complex. A comprehensive analysis of related catalyst systems suggests that while electronic factors can moderately influence reactivity, the most significant effects often arise from steric and solubility factors. lehigh.edu Therefore, the rational design of new catalysts based on the 2-[(pyrrolidin-2-yl)methoxy]pyridine framework involves a careful balance of these properties to achieve optimal performance for a specific transformation. sci-hub.st
Enantioselectivity and Diastereoselectivity Achieved in Catalytic Transformations.researchgate.netnih.govmdpi.comresearchgate.net
A key measure of the success of an asymmetric catalyst is its ability to control enantioselectivity and diastereoselectivity. Catalysts derived from 2-[(pyrrolidin-2-yl)methoxy]pyridine have demonstrated high levels of stereocontrol in various transformations, particularly in Michael addition reactions.
In the direct catalytic asymmetric Michael addition of ketones to nitroolefins, newly developed chiral pyrrolidine-pyridine conjugate bases have been reported to furnish the 1,4-adducts with high enantio- and diastereoselectivities. nih.gov Similarly, in the addition of aldehydes to nitroolefins, while diastereoselectivity can be moderate (dr = 70:30–78:22 in favor of the syn-isomer), the enantioselectivity for the major diastereomer can be good (up to 68% ee). beilstein-journals.org
The stereochemical outcome is directly linked to the configuration of the catalyst used. Michael adducts of opposite configurations can be obtained by simply using catalysts with different stereochemistry at the pyrrolidine ring, often with comparable levels of enantioselectivity for the major diastereoisomer. nih.gov
In some cases, exceptional levels of stereocontrol have been achieved. For example, certain pyrrolidine-based tetraamine (B13775644) catalysts have been used in the Michael addition of ketones to chalcones, generating the corresponding 1,5-diketones with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 100% ee). researchgate.net Furthermore, in the vinylogous Michael addition of γ-lactones to 3-methyl-4-nitro-5-styrylisoxazoles catalyzed by Cinchona-derived quaternary ammonium (B1175870) salts, good yields and enantioselectivities up to 74% ee have been reported. mdpi.com
| Reaction Type | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ketone + Nitroolefin | Pyrrolidine-Pyridine Conjugate Base | High | High | nih.gov |
| Aldehyde + Nitroolefin | Bulky Pyrrolidine Derivative | up to 78:22 (syn) | up to 68% (syn) | beilstein-journals.org |
| Ketone + Chalcone | Pyrrolidine-based Tetraamine | >99:1 | up to 100% | researchgate.net |
| γ-Butenolide + Nitrostyrylisoxazole | Cinchona-based PTC | ca. 3:1 | up to 74% | mdpi.com |
Kinetic Resolution Strategies Employing 2-[(Pyrrolidin-2-yl)methoxy]pyridine Derivatives.nih.govnih.gov
Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture, wherein one enantiomer reacts faster with a chiral catalyst or reagent than the other. researchgate.net Pyrrolidine derivatives have been extensively used in various kinetic resolution protocols. whiterose.ac.uk
One prominent strategy is dynamic kinetic resolution (DKR) . In the synthesis of 2-substituted pyrrolidines, DKR has been achieved through the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov This approach allows for the conversion of a racemate into a single, highly enantioenriched product. For N-Boc-2-lithiopyrrolidine, the enantioselectivity arises from a kinetic resolution process, achieving high levels of asymmetric induction. nih.gov
Pyrrolidine-derived catalysts have also been employed in the acylative kinetic resolution of racemic compounds. For example, (S)-proline-derived 4-(pyrrolidino)-pyridine analogues have been developed for the kinetic resolution of secondary alcohols. nih.gov Similarly, the kinetic resolution of racemic methyl-substituted cyclic alkylamines has been achieved with high selectivity using an active ester of (R)-2-phenoxypropanoic acid, where the acylation proceeds via a concerted mechanism. rsc.org
These strategies provide access to a wide range of enantioenriched building blocks, including substituted piperidines and dihydroquinolines, which are valuable in medicinal chemistry and natural product synthesis. whiterose.ac.ukresearchgate.net The choice of the chiral ligand or catalyst is crucial, as either enantiomer of a product can often be obtained by selecting the appropriate enantiomer of the resolving agent. nih.gov
Ligand Design Principles and Structure Activity Relationships in Asymmetric Catalysis
Systematic Structural Modifications and their Impact on Catalytic Efficiency and Selectivity
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure. Systematic modifications to the core structure of 2-[(Pyrrolidin-2-yl)methoxy]pyridine are a fundamental strategy for optimizing catalytic performance. These modifications typically involve introducing various substituents to either the pyridine (B92270) or the pyrrolidine (B122466) ring, which can profoundly influence both the electronic properties and steric environment of the catalytic center.
Research into analogous structures, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, provides valuable insights into structure-activity relationships (SAR). nih.gov Modifications to the pyridine ring, for instance, have been shown to dramatically alter the binding affinity of the ligand for its target, which is a critical factor in catalytic activity. nih.gov The introduction of substituents can modulate the electron density at the nitrogen atom of the pyridine ring, thereby affecting its coordination to a metal center. Furthermore, the size and position of these substituents create a unique chiral pocket around the active site, which is essential for discriminating between enantiomeric transition states, thus governing enantioselectivity.
The general principles of modifying pyrrolidine-based organocatalysts also apply. mdpi.com Alterations to the pyrrolidine ring, such as the introduction of bulky groups at various positions, can enhance steric shielding of one face of a bound substrate, leading to higher enantiomeric excess in the product. mdpi.com The goal of these systematic modifications is to fine-tune the ligand's architecture to achieve optimal interaction with the substrates in the transition state, thereby maximizing both the reaction rate (efficiency) and the preference for one enantiomer over the other (selectivity). mdpi.com
The following table, based on data from analogs, illustrates how substitutions on the pyridine ring can impact binding affinity, a key determinant of catalytic performance. nih.gov
| Substituent on Pyridine Ring | Position of Substituent | Relative Binding Affinity (Ki, nM) |
|---|---|---|
| -H (unsubstituted) | - | 1.0 |
| -Cl | 5 | 0.3 |
| -CH3 | 5 | 0.8 |
| -I | 5 | 0.15 |
| -NH2 | 6 | >9000 |
| -Br | 2 | 150 |
Data extrapolated from studies on the analogous compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine and its interaction with neuronal nicotinic acetylcholine (B1216132) receptors, illustrating the principle of substituent effects on molecular recognition. nih.gov
Correlation between Stereochemical Features and Asymmetric Induction
Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is the cornerstone of asymmetric catalysis. For ligands like 2-[(Pyrrolidin-2-yl)methoxy]pyridine, the primary source of chirality and the directing force for asymmetric induction is the stereocenter at the C-2 position of the pyrrolidine ring. The absolute configuration of this center—whether it is (S) or (R)—dictates the spatial arrangement of the entire ligand when it coordinates to a metal center or interacts with substrates.
This fixed stereochemical information is transferred to the product during the catalytic cycle. The chiral ligand creates a diastereomeric transition state with the prochiral substrate. The energy difference between the two possible diastereomeric transition states (one leading to the (R)-product and the other to the (S)-product) determines the enantiomeric excess of the reaction. The (S)-configuration of the pyrrolidine moiety in the ligand will favor one transition state, leading to an excess of one product enantiomer, while the (R)-configuration will favor the other transition state, resulting in an excess of the opposite enantiomer. This phenomenon is often referred to as "enantioswitching" and is dominated by the configuration of the prolyl unit. mdpi.com
The methoxy (B1213986) linker connecting the pyrrolidine and pyridine moieties also plays a crucial role. It provides a degree of conformational rigidity while positioning the two nitrogen-containing rings in a specific spatial relationship, which is essential for forming a well-defined chiral pocket. The precise geometry of this pocket forces the incoming substrate to approach the catalytic center from a specific trajectory, effectively shielding the other pathway and thus leading to high asymmetric induction.
| Ligand Configuration | Favored Transition State | Major Product Enantiomer |
|---|---|---|
| (S)-2-[(Pyrrolidin-2-yl)methoxy]pyridine | Pro-(S) | (S)-Product |
| (R)-2-[(Pyrrolidin-2-yl)methoxy]pyridine | Pro-(R) | (R)-Product |
This table illustrates the fundamental principle that the stereochemistry of the ligand directly correlates with the stereochemical outcome of the reaction.
Rational Design Strategies for Enhanced Performance of 2-[(Pyrrolidin-2-yl)methoxy]pyridine-Based Catalysts
Moving beyond systematic, and often empirical, modifications, rational design strategies aim to enhance catalyst performance based on a deep understanding of the reaction mechanism and the interactions within the catalytic complex. mdpi.com These strategies often employ computational tools, such as density functional theory (DFT) calculations, to model transition states and predict how structural changes will affect catalytic outcomes. nih.govresearchgate.net
A key challenge in ligand design is resolving the paradox between reactivity and stereoselectivity. nih.gov Often, introducing bulky chiral elements close to the coordinating nitrogen atom to increase stereoselectivity can lead to excessive steric hindrance, which limits the catalyst's activity and substrate scope. nih.gov
Modern rational design strategies for pyridine-based chiral ligands focus on concepts like "double-layer control". nih.gov This involves creating a rigid and well-defined three-dimensional structure that minimizes steric hindrance in the immediate vicinity of the metal center (the inner layer) while using remote substituents to tune the broader chiral environment (the outer layer). nih.gov This approach aims to secure both high reactivity and excellent stereoselectivity.
For 2-[(Pyrrolidin-2-yl)methoxy]pyridine-based catalysts, rational design could involve:
Conformational Locking: Introducing structural features that reduce the number of available conformations of the ligand-metal complex. This pre-organizes the catalyst for the desired transformation, lowering the entropic penalty of the reaction and potentially increasing both activity and selectivity.
Tuning Electronic Properties: Modifying the pyridine ring with electron-donating or electron-withdrawing groups to fine-tune the Lewis acidity of the coordinated metal center, matching it to the specific requirements of the reaction.
Secondary Interactions: Designing ligands that can form non-covalent interactions, such as hydrogen bonds or π-stacking, with the substrate in the transition state. These secondary interactions can provide an additional layer of stereochemical control. nih.gov
| Design Strategy | Objective | Methodology |
|---|---|---|
| Minimize Local Steric Hindrance | Enhance catalytic activity and broaden substrate scope. | Utilize a rigid fused-ring framework or optimize the linker between the pyridine and pyrrolidine moieties. nih.gov |
| Tune Peripheral Environment | Maximize enantioselectivity. | Introduce tunable substituents on the outer sphere of the ligand that can interact with the substrate in the transition state. nih.gov |
| Computational Modeling | Predict the effect of structural modifications. | Use DFT and other computational methods to analyze transition state geometries and energies. nih.govpku.edu.cn |
| Incorporate Secondary Interactions | Increase stereochemical control. | Add functional groups capable of hydrogen bonding or other non-covalent interactions. nih.gov |
Comparative Studies with Other Chiral Nitrogen-Containing Ligands in Asymmetric Catalysis
The field of asymmetric catalysis features a variety of "privileged" ligand scaffolds, each with its own strengths and preferred applications. researchgate.net To understand the utility of 2-[(Pyrrolidin-2-yl)methoxy]pyridine, it is useful to compare it with other prominent classes of chiral nitrogen-containing ligands, such as bis(oxazolines) (BOX) and pyridine-oxazolines (PyOX).
Bis(oxazoline) (BOX) Ligands: These are C2-symmetric ligands that have proven highly effective in a wide range of metal-catalyzed reactions, including Diels-Alder and aldol (B89426) reactions. researchgate.net Their C2 symmetry can be advantageous as it reduces the number of possible diastereomeric intermediates and transition states. However, the rigidity and steric profile of the BOX scaffold may not be optimal for all transformations.
Pyridine-Oxazoline (PyOX) Ligands: Like 2-[(Pyrrolidin-2-yl)methoxy]pyridine, PyOX ligands are non-symmetrical P,N- or N,N-ligands. rsc.org They combine the π-accepting properties of the pyridine ring with the chiral environment provided by the oxazoline (B21484) ring. The development of PyOX ligands has led to significant advances in various asymmetric reactions, demonstrating the power of hybrid ligand design. rsc.org
The 2-[(Pyrrolidin-2-yl)methoxy]pyridine ligand shares features with PyOX ligands in that it is a non-symmetrical, bidentate N,N-ligand. Its potential advantages lie in the flexibility of the pyrrolidine ring compared to the oxazoline ring and the different stereoelectronic profile offered by the sp3-hybridized nitrogen of the pyrrolidine. The choice of ligand ultimately depends on the specific reaction, metal, and substrate, as subtle differences in the ligand structure can lead to large differences in catalytic performance. Comparative studies are essential for identifying the optimal catalyst system for a given transformation. nih.gov
| Ligand Class | Symmetry | Key Features | Common Applications |
|---|---|---|---|
| 2-[(Pyrrolidin-2-yl)methoxy]pyridine | Non-symmetrical (C1) | Combines pyridine and chiral pyrrolidine motifs; flexible scaffold. | Michael additions, alkylations, aldol reactions. researchgate.net |
| Bis(oxazoline) (BOX) | C2-Symmetric | Rigid backbone; well-defined chiral pocket; readily tunable. | Diels-Alder reactions, conjugate additions, aldol reactions, cyclopropanation. researchgate.net |
| Pyridine-Oxazoline (PyOX) | Non-symmetrical (C1) | Hybrid ligand with distinct electronic and steric properties on each side. | Allylic alkylation, Heck reactions, hydroamination. rsc.orgacs.org |
Q & A
Q. What are the established synthetic routes for 2-[(Pyrrolidin-2-yl)methoxy]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 2-chloropyridine) and a pyrrolidine-containing alcohol under basic conditions. Potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF or DCM is commonly used to facilitate the reaction . Optimization focuses on temperature control (40–80°C), stoichiometric ratios (1:1.2 pyridine:pyrrolidine), and purification via recrystallization or column chromatography. Yield improvements (70–85%) are achieved by avoiding moisture and using anhydrous solvents .
Q. How is the purity and structural integrity of 2-[(Pyrrolidin-2-yl)methoxy]pyridine validated in synthetic workflows?
Post-synthesis characterization employs:
- HPLC/MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : For structural verification (e.g., pyrrolidine ring protons at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- Elemental Analysis : To validate stoichiometric ratios of C, H, N .
- IR Spectroscopy : Key peaks include C-O-C stretching (~1100 cm⁻¹) and pyrrolidine N-H bending (~1600 cm⁻¹) .
Q. What safety protocols are critical when handling 2-[(Pyrrolidin-2-yl)methoxy]pyridine in the laboratory?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as chronic toxicity data are incomplete .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from light and moisture .
Q. Which spectroscopic techniques are most effective for distinguishing 2-[(Pyrrolidin-2-yl)methoxy]pyridine from structural analogs?
- Mass Spectrometry : Unique fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z 93).
- ¹³C NMR : Differentiation via quaternary carbon signals from the methoxy group (~55 ppm) and pyridine ring carbons (~120–150 ppm) .
- X-ray Crystallography : Resolves spatial conformation using SHELXL for refinement .
Q. How is 2-[(Pyrrolidin-2-yl)methoxy]pyridine utilized as a building block in medicinal chemistry?
It serves as a precursor for:
- Receptor Ligands : Functionalization at the pyrrolidine nitrogen enables targeting of GPCRs (e.g., serotonin receptors) .
- Enzyme Inhibitors : Methoxy-pyridine motifs enhance binding to catalytic sites (e.g., kinases) .
- Prodrugs : Hydrolytic stability of the methoxy group allows controlled release .
Advanced Research Questions
Q. How can contradictory pharmacological data for 2-[(Pyrrolidin-2-yl)methoxy]pyridine-derived compounds be resolved?
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) .
- Metabolic Stability Testing : Use liver microsomes to identify degradation products that may interfere with activity .
- Docking Studies : Compare binding poses in silico (e.g., AutoDock Vina) to experimental IC₅₀ values .
Q. What strategies improve the enantiomeric purity of 2-[(Pyrrolidin-2-yl)methoxy]pyridine in asymmetric synthesis?
- Chiral Catalysts : Employ (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions .
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Crystallization-Induced Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) .
Q. How do solvent effects influence the reactivity of 2-[(Pyrrolidin-2-yl)methoxy]pyridine in cross-coupling reactions?
- Polar Solvents (DMF, DMSO) : Stabilize transition states in Suzuki-Miyaura couplings, enhancing yields (~80%) .
- Low-Polarity Solvents (THF, DCM) : Favor SN2 mechanisms in nucleophilic substitutions .
- Coordination Effects : Acetonitrile improves Pd-catalyzed reactions by coordinating to metal centers .
Q. What computational methods predict the metabolic pathways of 2-[(Pyrrolidin-2-yl)methoxy]pyridine derivatives?
Q. How can crystallographic data resolve ambiguities in the solid-state structure of 2-[(Pyrrolidin-2-yl)methoxy]pyridine complexes?
- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in the pyrrolidine ring .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing packing .
- Twinned Data Correction : Apply TWINABS for datasets with overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
